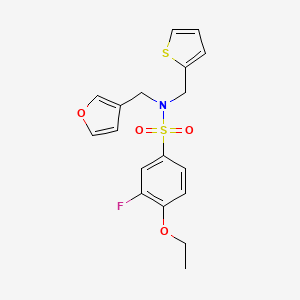

4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism Considerations

The systematic nomenclature of 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide follows established International Union of Pure and Applied Chemistry principles for complex sulfonamide derivatives. According to the priority order of functional groups with respect to International Union of Pure and Applied Chemistry naming conventions, sulfonamide groups receive preference over amine functionality, establishing the benzenesulfonamide core as the principal structural framework. The numbering system for this compound begins from the carbon atom bearing the sulfonamide group, with the ethoxy substituent positioned at the 4-position and the fluoro substituent at the 3-position of the benzene ring.

The N,N-disubstituted nature of this sulfonamide introduces additional complexity to the nomenclature, as both furan-3-ylmethyl and thiophen-2-ylmethyl groups are attached to the nitrogen atom of the sulfonamide functionality. The systematic name reflects the specific positioning of substituents on the heterocyclic rings, with the furan ring substituted at the 3-position and the thiophene ring substituted at the 2-position. This precise nomenclature distinguishes the compound from numerous constitutional isomers that could result from alternative positioning of substituents on either the benzene ring or the heterocyclic moieties.

Constitutional isomerism considerations for this compound encompass several structural variations that maintain the same molecular formula while exhibiting different connectivity patterns. The ethoxy and fluoro substituents on the benzene ring could occupy different positions, generating regioisomers with distinct chemical and physical properties. Similarly, the furan and thiophene rings could be substituted at alternative positions, creating additional isomeric forms. The methylenic linkers between the heterocyclic rings and the nitrogen atom represent another potential site for structural variation, where different connection points could yield constitutionally distinct molecules.

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic investigations of structurally related benzenesulfonamide derivatives provide valuable insights into the molecular geometry and solid-state packing arrangements of this compound. Analysis of similar sulfonamide compounds reveals characteristic bond lengths and angles within the sulfonamide functional group that remain relatively consistent across different structural variants. The sulfonyl sulfur-oxygen bond lengths typically range from 1.427 to 1.455 angstroms, while sulfur-nitrogen bond distances fall between 1.608 and 1.649 angstroms.

Geometric parameters for the sulfonamide core demonstrate remarkable consistency across various substitution patterns, as evidenced by crystallographic data from multiple related compounds. The carbon-sulfur bond lengths in aromatic sulfonamides typically measure between 1.725 and 1.761 angstroms, while nitrogen-carbon bonds range from 1.407 to 1.468 angstroms. These bond length variations reflect the electronic effects of different substituents on the aromatic ring and nitrogen atom.

| Bond Type | Bond Length Range (Å) | Bond Angle Range (°) |

|---|---|---|

| Sulfur-Oxygen | 1.427 - 1.455 | N-S-C: 105.88 - 110.2 |

| Sulfur-Nitrogen | 1.608 - 1.649 | C-N-S: 117.1 - 125.55 |

| Sulfur-Carbon | 1.725 - 1.761 | O-S-C: 106.43 - 110.39 |

| Nitrogen-Carbon | 1.407 - 1.468 | O-S-O: 107.2 - 108.72 |

The incorporation of furan and thiophene heterocycles introduces additional geometric considerations related to the planarity and conformational preferences of these five-membered aromatic systems. Crystallographic studies of related compounds containing both furan and thiophene moieties indicate that the relative orientation of these rings significantly influences the overall molecular geometry and crystal packing patterns. The dihedral angles between aromatic planes in similar sulfonamide derivatives vary considerably, ranging from 73.5° to 102.3°, depending on the specific substitution pattern and intermolecular interactions present in the crystal lattice.

The molecular geometry of N,N-disubstituted sulfonamides is further influenced by the steric interactions between the substituents attached to the nitrogen atom. The presence of both furan-3-ylmethyl and thiophen-2-ylmethyl groups creates a sterically demanding environment around the nitrogen center, potentially leading to preferred conformations that minimize unfavorable steric contacts. Crystallographic analysis reveals that such steric considerations can significantly affect the overall three-dimensional structure and the intermolecular packing arrangements in the solid state.

Comparative Structural Analysis With Related Sulfonamide Derivatives

Comparative structural analysis of this compound with related sulfonamide derivatives reveals important structure-property relationships and provides insights into the effects of different substitution patterns on molecular geometry and crystal packing. The closely related compound 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide shares the same ethoxy and fluoro substitution pattern on the benzene ring but differs in the nature of the nitrogen substituent, featuring a bifunctional heterocyclic system rather than separate furan and thiophene moieties.

This structural comparison highlights the influence of heterocyclic ring connectivity on overall molecular properties. The bifunctional heterocyclic system in the related compound creates a more rigid structural framework compared to the flexible N,N-disubstituted arrangement in the target molecule. Such differences in molecular flexibility have profound implications for crystal packing arrangements and intermolecular interactions. The molecular weight and formula differences between these compounds (427.5 g/mol for the bifunctional variant versus the expected higher molecular weight for the N,N-disubstituted compound) reflect the additional thiophene ring present in the target structure.

Analysis of hydrogen bonding patterns in related sulfonamide crystals demonstrates the critical role of substituent effects on intermolecular interactions. Simple benzenesulfonamide derivatives typically form centrosymmetric dimeric associates through N-H···O hydrogen bonds, with characteristic geometric parameters including hydrogen-oxygen distances of approximately 2.309 angstroms and nitrogen-oxygen distances of 3.546 angstroms. However, the introduction of large substituents, such as the heterocyclic moieties present in the target compound, significantly alters these packing patterns and reduces the number of intermolecular hydrogen bonds in the crystal structure.

| Compound Type | Hydrogen Bond Pattern | N···O Distance (Å) | Crystal Packing |

|---|---|---|---|

| Simple Sulfonamides | Centrosymmetric Dimers | 3.546 | Linear N-H···O |

| Mono-substituted | Monomeric Chains | 2.949 - 3.173 | Mixed N-H···O/N |

| N,N-Disubstituted | Reduced H-bonding | Variable | Steric Hindrance |

| Heterocyclic-substituted | Complex Networks | 3.093 - 3.703 | Multiple Interactions |

The effect of aromaticity differences between furan and thiophene rings on crystal packing has been systematically investigated in related heterocyclic carboxamide compounds. These studies demonstrate that the increased aromaticity of thiophene compared to furan leads to enhanced effectiveness of π-based interactions in crystal structures, while furan-containing compounds rely more heavily on hydrogen bonding for structural stabilization. This fundamental difference in intermolecular interaction preferences suggests that the target compound, containing both heterocyclic systems, may exhibit complex and potentially competing interaction patterns in its crystal structure.

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S2/c1-2-24-18-6-5-16(10-17(18)19)26(21,22)20(11-14-7-8-23-13-14)12-15-4-3-9-25-15/h3-10,13H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSFCNWOFYGFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the ethoxy group: This step might involve an ethoxylation reaction using ethyl iodide and a base.

Attachment of the furan and thiophene rings: These can be introduced via nucleophilic substitution reactions using furan-3-ylmethylamine and thiophen-2-ylmethylamine, respectively.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Substitution: The ethoxy and fluoro groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles like amines, thiols.

Major Products

Oxidation products: Sulfonic acids, oxidized furan and thiophene derivatives.

Reduction products: Sulfonic acid derivatives.

Substitution products: Various substituted benzenesulfonamides.

Applications De Recherche Scientifique

Antimicrobial Applications

The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism is primarily based on the inhibition of bacterial folic acid synthesis, similar to other sulfonamide antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Recent studies have highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant reductions in biofilm formation at sub-MIC concentrations, which suggests its potential for treating persistent infections caused by biofilm-forming bacteria.

Anticancer Applications

Emerging research indicates that the compound possesses anticancer properties, showing efficacy against various cancer cell lines. The proposed mechanism for its anticancer activity involves inducing apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

In vitro studies have demonstrated that the compound significantly reduces cell viability in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways, as confirmed by flow cytometry analysis showing increased levels of cleaved PARP and caspase-3 in treated cells.

Study on Antimicrobial Efficacy

A study evaluated the compound's effectiveness against MRSA, where results indicated a significant reduction in biofilm formation at sub-MIC concentrations. This suggests its potential utility in treating chronic infections associated with biofilms.

Anticancer Research

In vitro studies revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent for breast cancer treatment.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include enzymes like dihydropteroate synthase or proteins involved in cell wall synthesis.

Comparaison Avec Des Composés Similaires

The structural and functional similarities of this compound to other benzenesulfonamides and heterocyclic derivatives allow for meaningful comparisons. Below is a detailed analysis:

Structural Analogues

Key Observations :

Substituent Effects: The target compound’s 4-ethoxy and 3-fluoro substituents contrast with the 3-chloro and 4-methoxy groups in the analogue from . The fluorine atom’s strong electron-withdrawing nature may enhance metabolic stability compared to chlorine .

Biological Activity: The thiophen-2-ylmethyl group is a common feature in antimicrobial and anticancer agents (e.g., and ). In triazole derivatives (), this group contributes to activity against Staphylococcus aureus and Escherichia coli .

Synthetic Accessibility: The disubstituted sulfonamide nitrogen in the target compound may pose synthetic challenges compared to monosubstituted analogues (e.g., ’s pyridin-2-yl derivative) due to steric hindrance during alkylation steps .

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s higher logP compared to the 3-chloro-4-methoxy analogue suggests better passive diffusion but may require formulation optimization for bioavailability.

- Lower hydrogen-bonding capacity than triazole derivatives () could reduce solubility but enhance blood-brain barrier penetration .

Activité Biologique

The compound 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- Molecular Weight : 427.5 g/mol

- CAS Number : 1448053-99-3

The compound features a sulfonamide group, which is known for its ability to mimic natural substrates, thus facilitating interactions with various biological targets.

Inhibition of Enzymatic Activity

The sulfonamide moiety allows the compound to inhibit the activity of specific enzymes, particularly those involved in bacterial cell wall synthesis and metabolic pathways. This mechanism is crucial for its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound has a promising profile as an antibacterial agent, especially against resistant strains .

Anticancer Activity

Preliminary studies have indicated that This compound may induce apoptosis in cancer cells. The mechanisms involve interference with signaling pathways associated with cell survival and proliferation. For instance, it has been shown to inhibit certain kinases involved in cancer cell growth.

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited growth in multiple bacterial strains, outperforming traditional antibiotics like ampicillin .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects, with IC values indicating significant potency against breast cancer cells (MCF-7) .

- Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and key target proteins involved in bacterial metabolism and cancer cell signaling pathways. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects .

Q & A

Basic Research Question

- NMR :

- ¹H NMR : The sulfonamide NH signal (if present) typically appears at δ 7.5–8.5 ppm but may be absent due to N-alkylation.

- ¹⁹F NMR : The 3-fluoro substituent shows a singlet at δ -110 to -115 ppm, with splitting indicating proximity to electron-withdrawing groups.

- IR : Strong absorptions at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide formation .

Advanced Application : Use DEPT-135 and HSQC NMR to assign overlapping signals from the furan and thiophene methylene groups. Computational modeling (e.g., DFT ) can predict electronic effects of the 4-ethoxy group on the sulfonamide’s acidity .

How can computational methods predict the compound’s binding affinity to biological targets, and what are the limitations of these models?

Advanced Research Question

Methodology :

- Docking Studies : Use AutoDock Vina or Glide to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Parameterize the force field to account for fluorine’s electronegativity and the furan/thiophene π-systems.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the N-alkyl substituents .

Q. Limitations :

- Accuracy depends on the crystal structure’s resolution of the target protein.

- Neglect of solvent entropy effects may overestimate binding affinity. Cross-validate with experimental IC₅₀ assays .

What strategies are recommended for resolving discrepancies between calculated and observed spectroscopic data?

Advanced Research Question

- NMR Discrepancies : If computed ¹³C shifts (via GIAO-DFT ) differ by >5 ppm from experimental data, re-examine the conformer population. Use Boltzmann weighting for dynamic effects .

- X-ray vs. DFT Geometries : For bond angle deviations >2°, check for crystal packing forces (e.g., π-stacking of thiophene rings) that distort gas-phase-optimized structures .

How does the electron-withdrawing 3-fluoro substituent influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

Basic Research Question

The 3-fluoro group deactivates the benzene ring via -I effects , reducing electrophilicity at the para position. However, the 4-ethoxy group provides +M effects , creating a polarized environment that directs nucleophiles to the sulfonamide’s nitrogen. Experimental validation via Hammett plots (σₚ values) is recommended .

What are the best practices for evaluating metabolic stability in vitro, given the compound’s furan and thiophene moieties?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.